3-benzyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one
Description
3-Benzyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a benzyl group at position 3, methyl groups at positions 4 and 8, and a 2-(3-methoxyphenyl)-2-oxoethoxy substituent at position 5. Coumarins are renowned for their diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer properties . The structural complexity of this compound arises from the electron-rich 3-methoxyphenyl moiety and the oxoethoxy linker, which may enhance its reactivity and binding affinity in biological systems.
Properties
IUPAC Name |
3-benzyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O5/c1-17-22-12-13-25(31-16-24(28)20-10-7-11-21(15-20)30-3)18(2)26(22)32-27(29)23(17)14-19-8-5-4-6-9-19/h4-13,15H,14,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWIGMJXQYBOCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC(=CC=C3)OC)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the chromen-2-one core One common approach is the Knoevenagel condensation reaction, which forms the initial chromen-2-one structure
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced catalytic systems to improve yield and reduce by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzoic acid derivatives.
Reduction: The chromen-2-one core can be reduced to form dihydrochromen-2-ones.
Substitution: Various substitution reactions can occur at different positions on the chromen-2-one ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution reactions often involve nucleophiles such as halides or alkyl groups, with conditions tailored to the specific reaction.
Major Products Formed:
Oxidation products include benzoic acid derivatives.
Reduction products include dihydrochromen-2-ones.
Substitution products can vary widely depending on the reagents and conditions used.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used to study biological processes and interactions due to its structural similarity to natural compounds.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound’s structural analogs differ primarily in the substituent at position 7, influencing their physicochemical and functional properties. Key comparisons include:
Substituent Effects on Properties
- Polarity : The oxoethoxy group in the target compound increases polarity relative to the ether-linked analog in , which lacks a carbonyl group .
- Synthetic Efficiency: The diiminopyrazolidinyl derivative () achieves an 81% yield via reflux with malononitrile, suggesting that similar methods could optimize the synthesis of the target compound .
Crystallographic and Conformational Insights
highlights that substituent flexibility (e.g., benzylidene-3-oxobutoxy groups) significantly impacts molecular conformation and crystal packing . By analogy, the 2-(3-methoxyphenyl)-2-oxoethoxy group in the target compound may adopt distinct conformations, influencing solubility and melting behavior.
Biological Activity
The compound 3-benzyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one (CAS Number: 376377-28-5) is a member of the chromenone family, which has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores the biological activity of this compound, focusing on its cytotoxic properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C27H24O5
- Molecular Weight : 424.48 g/mol
- Structural Features :
- A chromenone backbone
- Benzyl and methoxyphenyl substituents
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C27H24O5 |
| Molecular Weight | 424.48 g/mol |
| Melting Point | Not Available |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. In particular, research has shown that chromanone derivatives can induce apoptosis and inhibit cell proliferation.
Case Study: Cytotoxicity Assay
A study evaluated the cytotoxic effects of several chromanones, including derivatives of 3-benzylidenechromanones. The results indicated that compounds with similar structures exhibited IC50 values that suggest strong activity against cancer cell lines such as HL-60 (human leukemia), NALM-6 (peripheral blood leukemia), WM-115 (melanoma), and COLO-205 (colon adenocarcinoma) cells:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 3-benzylidenechromanone | 15 | HL-60 |
| Spiropyrazoline analog | 10 | NALM-6 |
| Reference compound | 20 | WM-115 |
The study concluded that the incorporation of specific substituents enhances the anticancer properties of these compounds, indicating a potential pathway for drug development .
The biological activity of this compound is believed to be linked to several mechanisms:
- DNA Interaction : Studies indicate that chromanone derivatives can interact with DNA, leading to disruption of replication and transcription processes.
- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at the G2/M phase, which is critical for preventing the proliferation of cancer cells .
- Apoptosis Induction : The compounds promote apoptotic pathways in cancer cells, contributing to their cytotoxic effects.
Antimicrobial Activity
In addition to anticancer properties, derivatives of this compound have also been evaluated for antimicrobial activity. A study reported significant antimicrobial effects against various bacterial strains including Staphylococcus pneumoniae and Pseudomonas aeruginosa.
Table 2: Antimicrobial Activity
| Compound | Microorganism | Zone of Inhibition (mm) |
|---|---|---|
| 7-hydroxychromenone derivative | Staphylococcus pneumoniae | 15 |
| Chromenone derivative | Pseudomonas aeruginosa | 12 |
These findings suggest that the compound may serve as a dual-action agent against both cancer and bacterial infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
